3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring, with a benzyl group and a thiophene ring as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 3-Benzyl-6-(furan-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
- 3-Benzyl-6-(pyridin-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
- 3-Benzyl-6-(phenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid .
Uniqueness
What sets 3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid apart is its unique combination of substituents, which can impart distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H12N2O3S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-benzyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H12N2O3S/c21-18(22)12-10-13(15-7-4-8-24-15)19-17-16(12)14(20-23-17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,21,22) |
InChI Key |
LHONFQLFGGCQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)O |
Origin of Product |
United States |
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